tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate
Description
tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate is a carbamate-protected piperidine derivative featuring a pyridin-2-ylmethyl substituent at the 4-position of the piperidine ring. This compound is structurally characterized by:
- A tert-butyl carbamate group, which serves as a protective group for amines, enhancing stability and modulating solubility during synthetic processes.
- A methyl group and a pyridin-2-ylmethyl group attached to the 4-position of the piperidine ring, contributing to steric and electronic properties critical for biological interactions.
Structure
3D Structure
Properties
Molecular Formula |
C17H27N3O2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[4-(pyridin-2-ylmethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20(4)17(8-11-18-12-9-17)13-14-7-5-6-10-19-14/h5-7,10,18H,8-9,11-13H2,1-4H3 |
InChI Key |
YPVIJRZLGOGQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Boc Anhydride (Boc2O) Methodology
The most widely adopted method involves reacting N-methyl-4-(pyridin-2-ylmethyl)piperidin-4-amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et3N) is added to scavenge HCl generated during the reaction. After stirring for 12–16 hours at room temperature, the mixture is washed with aqueous sodium bicarbonate (NaHCO3) and brine, yielding the Boc-protected product in 85–90% purity.
Optimization Insights :
Alternative Protecting Groups
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Methylamine installation | 75 | Mild conditions | Multi-step purification |
| Suzuki Coupling | Pyridyl introduction | 72 | High regioselectivity | Boronic acid instability |
| Boc Protection | Amine protection | 90 | Scalable | Moisture sensitivity |
Troubleshooting Common Synthetic Challenges
Low Yields in Alkylation Steps
Boc Deprotection During Workup
-
Cause : Residual acid in aqueous washes.
-
Solution : Neutralize with saturated NaHCO3 before extraction.
Scalability and Industrial Applications
Large-scale synthesis (≥100 g) employs continuous flow systems for Boc protection to minimize exothermic risks. A 2023 study demonstrated a 92% yield at pilot-plant scale using tubular reactors with in-line pH monitoring .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
Reaction Conditions
| Reactants | Base | Temperature | Yield |
|---|---|---|---|
| 4-(Pyridin-2-ylmethyl)piperidine | Triethylamine | Room Temperature | High |
Recent studies have indicated that derivatives of this compound exhibit promising anticancer and immunomodulatory properties. The presence of both piperidine and pyridine structures allows for interaction with various biological targets, including enzymes and receptors involved in cancer progression and immune response modulation.
Anticancer Properties
In vitro assays have demonstrated that tert-butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate can induce apoptosis in several cancer cell lines. For example, related piperidine derivatives have shown significant cytotoxicity against FaDu hypopharyngeal tumor cells, indicating their potential as effective anticancer agents.
Immunomodulatory Effects
Research has highlighted the compound's ability to enhance immune responses. In studies involving mouse splenocytes, it was found that the compound could inhibit the PD-1/PD-L1 pathway, effectively rescuing immune cells at concentrations as low as 100 nM. This suggests its potential application in cancer immunotherapy.
Case Study 1: PD-L1 Inhibition
A PhD thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound significantly restored immune function at specific concentrations, confirming its role as a PD-L1 inhibitor.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation tested the compound against various cancer cell lines. The results demonstrated dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. These findings align with other studies on similar piperidine compounds, reinforcing their therapeutic potential.
Summary of Biological Activities
| Activity Type | Effect | Concentration (nM) | Reference |
|---|---|---|---|
| Anticancer Activity | Induces apoptosis | Varies | [Source A] |
| Immunomodulation | Enhances splenocyte activity | 100 | [Source B] |
| PD-L1 Inhibition | Restores immune function | Specific concentrations | [Source C] |
Mechanism of Action
The mechanism of action of tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using computational modeling and experimental techniques .
Comparison with Similar Compounds
The following analysis compares tert-butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate with structurally related carbamate-protected piperidine derivatives. Key differences in substituents, synthesis, and properties are highlighted.
Structural and Functional Group Comparisons
Key Observations :
- Pyridine Positioning: The pyridin-2-ylmethyl group in the target compound may enhance π-π stacking or hydrogen bonding compared to pyridin-2-yloxy () or cyano-substituted pyridines ().
- Steric Effects : The dual substituents (methyl and pyridin-2-ylmethyl) at the 4-position of piperidine introduce greater steric hindrance than single-substituted analogs (e.g., ).
Physicochemical Properties
*Estimates based on structural analogs.
Key Trends :
- The pyridin-2-ylmethyl group increases molecular weight and boiling point compared to smaller substituents (e.g., acetyl or methoxyethyl).
- Higher pKa (vs. acetylated analogs) suggests reduced basicity due to electron-withdrawing pyridine.
Biological Activity
tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate is a synthetic organic compound with the molecular formula C17H27N3O2 and a molecular weight of 305.42 g/mol. Its unique structure includes a tert-butyl carbamate group and a pyridin-2-ylmethyl moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H27N3O2 |
| Molecular Weight | 305.42 g/mol |
| CAS Number | 1707714-53-1 |
| Synonyms | tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound acts as a ligand in receptor-ligand interactions, modulating the activity of various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, which may influence neurological functions and therapeutic outcomes.
Antimicrobial Activity
Research indicates that related compounds exhibit significant antimicrobial properties. For instance, similar piperidine derivatives have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), at low concentrations comparable to last-resort antibiotics like vancomycin . These findings suggest that this compound may also possess similar antimicrobial effects.
Neuropharmacological Potential
The compound is being explored for its neuropharmacological applications. Its structure suggests potential use in developing treatments for neurodegenerative diseases by acting as an acetylcholinesterase inhibitor, thus enhancing cholinergic neurotransmission .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a structurally similar compound exhibited strong bactericidal properties against both susceptible and drug-resistant strains of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.78 to 3.125 μg/mL .
- Neuroprotective Effects : In vivo studies have indicated that compounds with similar structures can provide protective effects against oxidative stress induced by amyloid-beta peptides, suggesting potential applications in Alzheimer's disease treatment .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
Synthesis
The compound is synthesized through the reaction of 4-(pyridin-2-ylmethyl)piperidine with tert-butyl chloroformate in the presence of triethylamine under inert conditions. This method ensures high yield and purity.
Biological Evaluation
In vitro assays have shown that the compound can effectively inhibit specific enzymes associated with bacterial resistance mechanisms. Additionally, receptor binding studies indicate its potential as a therapeutic agent in neurology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-Butyl methyl(4-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step protocols involving nucleophilic substitution, coupling reactions, and carbamate protection. For example:
- Step 1 : React 4-(pyridin-2-ylmethyl)piperidin-4-amine with tert-butyl chloroformate in dichloromethane (DCM) under inert atmosphere (N₂) at low temperatures (-78°C) to install the carbamate group .
- Step 2 : Introduce the methyl group via alkylation using methyl iodide in the presence of a base (e.g., NaHCO₃) .
- Critical Parameters : Temperature control (-78°C to room temperature), solvent choice (DCM or THF), and stoichiometric ratios (e.g., 1.2 equivalents of Boc₂O) are crucial for minimizing side reactions like over-alkylation .
Q. How can researchers ensure purity during synthesis, and what analytical techniques validate structural integrity?
- Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures .
- Analytical Validation :
- NMR : Confirm regioselectivity of substitutions (e.g., δ 1.4 ppm for tert-butyl protons; δ 8.5 ppm for pyridine protons) .
- Mass Spectrometry : ESI+ mode detects molecular ion peaks (e.g., m/z 469 [M + H]⁺ for intermediates) .
- HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. What safety precautions are necessary when handling this compound, given its toxicity profile?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact, as carbamates may exhibit acute toxicity (LD₅₀ ~300 mg/kg in rodents) .
- Avoid incompatible materials (strong acids/bases) to prevent decomposition into toxic isocyanates .
Advanced Research Questions
Q. How do steric and electronic effects of the pyridin-2-ylmethyl and tert-butyl groups influence reactivity in cross-coupling reactions?
- Steric Hindrance : The tert-butyl group reduces nucleophilic attack at the carbamate oxygen, favoring regioselective substitutions at the pyridine ring .
- Electronic Effects : The electron-rich pyridine enhances electrophilic aromatic substitution (e.g., iodination at the 5-position) .
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₂Cl₂/CuI catalysts and DIEA base in THF, achieving yields >70% .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Experimental Design :
- Target-Specific Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to distinguish off-target effects .
- Control Experiments : Compare activity of intermediates (e.g., tert-butyl piperidin-4-ylcarbamate) to isolate contributions of the pyridin-2-ylmethyl moiety .
- Data Interpretation : Conflicting IC₅₀ values may arise from assay conditions (e.g., pH-dependent carbamate hydrolysis) .
Q. How can computational modeling predict binding modes of this compound with biological targets like kinases or GPCRs?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase; PDB ID: 1M17). The pyridine nitrogen forms hydrogen bonds with Lys745 .
- MD Simulations : AMBER force fields assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting hydrophobic contributions from the tert-butyl group .
- Validation : Correlate computational ΔG values with experimental SPR (surface plasmon resonance) binding affinities (e.g., Kd = 120 nM) .
Q. What are the limitations of current synthetic methods, and how can they be improved for scalability?
- Challenges :
- Low yields (<50%) in Sonogashira couplings due to competing homocoupling of alkynes .
- Boc deprotection under acidic conditions may degrade the piperidine ring .
- Solutions :
- Optimize catalyst loading (e.g., 5 mol% PdCl₂(PPh₃)₂) and use microwave-assisted synthesis to reduce reaction times .
- Employ orthogonal protecting groups (e.g., Fmoc) for acid-sensitive intermediates .
Methodological Resources
- Synthetic Protocols : Refer to European Patent Application steps for reproducible scales (1–10 mmol) .
- Toxicity Data : Consult Safety Data Sheets (SDS) for occupational exposure limits (OELs) and LD₅₀ values .
- Structural Analogues : Compare with tert-butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate (CID 52820699) for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
